molecular formula C13H19NO2 B6616813 Acetamide, N-(4-(pentyloxy)phenyl)- CAS No. 41240-76-0

Acetamide, N-(4-(pentyloxy)phenyl)-

Cat. No.: B6616813
CAS No.: 41240-76-0
M. Wt: 221.29 g/mol
InChI Key: LATIFMAZCASOGM-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(pentyloxy)phenyl)-: is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.29 g/mol. It is characterized by the presence of an acetamide group attached to a phenyl ring substituted with a pentyloxy group at the para position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(4-(pentyloxy)phenyl)- typically involves the reaction of 4-(pentyloxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-(pentyloxy)aniline+acetic anhydrideAcetamide, N-(4-(pentyloxy)phenyl)-+acetic acid\text{4-(pentyloxy)aniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(4-(pentyloxy)phenyl)-} + \text{acetic acid} 4-(pentyloxy)aniline+acetic anhydride→Acetamide, N-(4-(pentyloxy)phenyl)-+acetic acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(4-(pentyloxy)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Acetamide, N-(4-(pentyloxy)phenyl)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(pentyloxy)phenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)-
  • Acetamide, N-(4-(methoxy)phenyl)-
  • Acetamide, N-(4-(ethoxy)phenyl)-

Comparison: Compared to similar compounds, Acetamide, N-(4-(pentyloxy)phenyl)- is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its applications and effectiveness in different research contexts.

Properties

IUPAC Name

N-(4-pentoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-4-5-10-16-13-8-6-12(7-9-13)14-11(2)15/h6-9H,3-5,10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATIFMAZCASOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068289
Record name Acetamide, N-[4-(pentyloxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41240-76-0
Record name N-[4-(Pentyloxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41240-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-(pentyloxy)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041240760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[4-(pentyloxy)phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-[4-(pentyloxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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